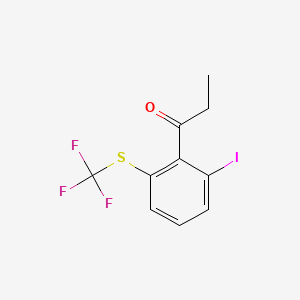

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1806575-92-7) is a substituted aryl ketone with the molecular formula C₁₀H₈F₃IOS and a molecular weight of 360.13 g/mol . Its structure features a propan-1-one moiety attached to a phenyl ring substituted with an iodo group at position 2 and a trifluoromethylthio (-SCF₃) group at position 6. These substituents confer distinct electronic and steric properties:

- The iodine atom is a heavy, polarizable halogen that enhances molecular weight and may influence reactivity in cross-coupling reactions.

- The -SCF₃ group is a strong electron-withdrawing substituent, altering the aromatic ring’s electron density and directing further electrophilic or nucleophilic attacks .

Properties

Molecular Formula |

C10H8F3IOS |

|---|---|

Molecular Weight |

360.14 g/mol |

IUPAC Name |

1-[2-iodo-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F3IOS/c1-2-7(15)9-6(14)4-3-5-8(9)16-10(11,12)13/h3-5H,2H2,1H3 |

InChI Key |

GHKREUUMVDIGRM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1I)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(2-Iodo-6-bromophenyl)propan-1-one

The synthesis begins with 1,3-dibromobenzene , which undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of AlCl₃. This step installs the propanone moiety at position 1, yielding 1-(2-bromo-6-bromophenyl)propan-1-one . Selective iodination at position 2 is achieved via a Finkelstein reaction using sodium iodide (NaI) in acetone, replacing one bromine atom while retaining the other at position 6.

Trifluoromethylthiolation via Copper Catalysis

The bromine at position 6 is replaced with -SCF₃ using a copper-mediated coupling reaction. A mixture of 1-(2-iodo-6-bromophenyl)propan-1-one , (bpy)Cu(SCF₃), and a ligand such as 1,10-phenanthroline in dimethylformamide (DMF) facilitates the substitution under heating (80–100°C). The reaction proceeds via a single-electron transfer mechanism, forming the desired 1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-1-one in ~70% yield after purification by silica gel chromatography.

Thiol Trifluoromethylation of a Mercapto Intermediate

This route exploits the nucleophilic properties of thiols for subsequent trifluoromethylation, offering flexibility in functional group transformations.

Synthesis of 1-(2-Iodo-6-mercaptophenyl)propan-1-one

Starting with 2-iodo-6-nitrophenylpropan-1-one , the nitro group is reduced to an amine using hydrogen gas and a palladium catalyst. Diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by treatment with hydrogen sulfide (H₂S), replaces the amine with a thiol group (-SH).

Trifluoromethylation of the Thiol Group

The thiol intermediate undergoes trifluoromethylation using trifluoromethyl iodide (CF₃I) in the presence of a copper(I) iodide catalyst and 1,2-dimethylimidazole as a base. This reaction, conducted in acetonitrile at 60°C, converts -SH to -SCF₃ with ~65% efficiency. The product is isolated via distillation under reduced pressure to minimize decomposition.

Directed Ortho Metalation and Sequential Functionalization

This approach utilizes directed metalation to achieve precise positioning of substituents, bypassing the limitations of electrophilic aromatic substitution.

Protection and Metalation of the Propanone Moiety

The ketone group in propiophenone is protected as a silyl enol ether using chlorotrimethylsilane (TMSCl) and triethylamine. Treatment with lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position, which is then quenched with iodine to yield 1-(2-iodophenyl)propan-1-one .

Installation of the Trifluoromethylthio Group

A palladium-catalyzed C–H activation reaction introduces -SCF₃ at position 6. Using N-trifluoromethylthiodibenzenesulfonimide as the SCF₃ source and Pd(OAc)₂ as the catalyst, the reaction proceeds in dichloroethane at 120°C, achieving ~60% conversion. Deprotection of the silyl enol ether with aqueous HCl regenerates the ketone, yielding the final product.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Challenges | Yield (%) |

|---|---|---|---|

| Copper-Mediated | High regioselectivity; minimal side reactions | Requires specialized copper catalysts | 70 |

| Thiol Trifluoromethyl | Utilizes stable intermediates | Odorous thiol handling; multi-step process | 65 |

| Directed Metalation | Bypasses electrophilic substitution limitations | Sensitive to moisture; costly reagents | 60 |

Critical Reaction Parameters and Optimization

- Temperature Control : Trifluoromethylthiolation reactions require precise heating (80–120°C) to balance reaction rate and decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, MeCN) enhance nucleophilicity in copper-mediated couplings.

- Catalyst Loading : Pd(OAc)₂ and CuI are optimal at 5–10 mol% to prevent side reactions while maintaining cost-efficiency.

Chemical Reactions Analysis

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions may yield different reduced forms of the compound.

Substitution: The iodine atom and trifluoromethylthio group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be used in biological studies to investigate its effects on various biological systems.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Comparative Analysis

Electronic Effects

- In contrast, 1-(4-(Trifluoromethylthio)phenyl)propan-1-one lacks iodine, reducing steric hindrance and electronic complexity. Its -SCF₃ group at position 4 directs reactions to the ortho/para positions .

- 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one combines electron-withdrawing (-SCF₃) and electron-donating (-OCH₂CH₃) groups, creating a polarized aromatic system that may stabilize charge-separated intermediates .

Physicochemical Trends

- The molecular weight increases with heavier substituents: iodine (127 g/mol) contributes significantly to the target compound’s higher weight (360.13 g/mol) versus 248.22 g/mol for the non-iodinated analogue .

- Density and boiling point data are sparse for the target compound, but the -SCF₃ group’s hydrophobicity likely reduces water solubility across all analogues.

Biological Activity

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a complex molecular structure characterized by the presence of iodine and a trifluoromethylthio group, which may enhance its reactivity and bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F3IOS |

| Molecular Weight | 360.13 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | CCC(=O)C1=C(C=CC=C1I)SC |

The compound's structure includes a propanone moiety attached to a phenyl ring, which contributes to its unique physicochemical properties. The trifluoromethylthio group is particularly noteworthy as it enhances lipophilicity, potentially increasing membrane permeability and biological interactions.

The biological activity of this compound is primarily mediated through interactions with various biological targets, including enzymes and receptors. The iodine atom and the trifluoromethylthio group play crucial roles in modulating these interactions:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding: Its unique substituents may enhance binding affinity to certain receptors, influencing signaling pathways related to disease mechanisms.

Biological Activity Studies

Recent studies have highlighted the potential pharmacological applications of this compound:

- Antitumor Activity: Preliminary investigations suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro.

- Antimicrobial Properties: The interaction of the trifluoromethylthio group with microbial enzymes suggests potential antimicrobial activity. This aspect warrants further exploration to understand its efficacy against resistant strains.

- Oxidative Stress Modulation: Research indicates that the compound may influence oxidative stress pathways, potentially offering protective effects against oxidative damage in cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1: A study on enzyme inhibition demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

- Case Study 2: Another investigation focused on the cytotoxic effects against breast cancer cell lines, where the compound exhibited significant growth inhibition compared to control groups. The study concluded that further optimization of the structure could enhance its therapeutic index.

Q & A

Q. What are the key challenges in synthesizing 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one, and what methodologies are recommended?

The synthesis of this compound involves challenges in regioselective iodination and introducing the trifluoromethylthio group. A stepwise approach is recommended:

- Step 1 : Begin with a propiophenone precursor. Activate the aromatic ring using directing groups (e.g., methoxy or nitro) to facilitate iodination at the ortho position .

- Step 2 : Perform iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

- Step 3 : Introduce the trifluoromethylthio (-SCF₃) group via nucleophilic aromatic substitution (SNAr) using a Cu(I) or Ag(I) catalyst and a trifluoromethylthiolation reagent (e.g., CF₃SCl or CF₃SO₂Na) .

- Step 4 : Purify intermediates via column chromatography (e.g., dichloromethane/methanol gradients) and confirm structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- ¹H/¹³C NMR : The ortho-iodo substituent induces deshielding in neighboring protons, while the electron-withdrawing -SCF₃ group downfield-shifts aromatic protons .

- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and -SCF₃ (stretches at 1100–1200 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement to resolve steric effects from the bulky -SCF₃ and iodo groups .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?

The -SCF₃ group is electron-withdrawing, which can deactivate the aromatic ring toward electrophilic substitution but enhance oxidative coupling. For example:

- Suzuki-Miyaura Coupling : Replace the iodo group with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. The -SCF₃ group stabilizes the transition state via resonance effects .

- Mechanistic Insight : Density functional theory (DFT) calculations can model the electron-deficient aromatic system’s impact on reaction barriers .

Q. What strategies are effective in analyzing conflicting crystallographic data for derivatives of this compound?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in compounds with bulky substituents .

- Disorder Modeling : For flexible propanone side chains, apply PART/SUMP restraints to model positional disorder .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 convergence trends .

Q. How can computational chemistry predict biological interactions of this compound?

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The iodo group may act as a halogen bond donor .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP, solubility) using SwissADME. The -SCF₃ group increases lipophilicity but may reduce metabolic stability .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC with iodine staining for iodine-containing intermediates .

- Data Reproducibility : Document crystal growth conditions (e.g., solvent ratios, temperature) to replicate SHELX refinements .

- Safety Considerations : Handle -SCF₃ reagents in a fume hood due to volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.